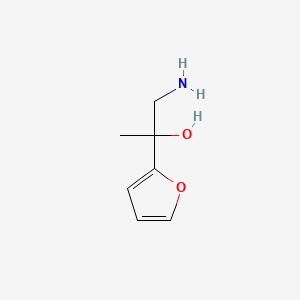

1-Amino-2-(furan-2-yl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-(furan-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(9,5-8)6-3-2-4-10-6/h2-4,9H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEFDRFLECEKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933726-05-7 | |

| Record name | 1-amino-2-(furan-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Amino 2 Furan 2 Yl Propan 2 Ol

Chemo- and Regioselective Synthetic Approaches

Achieving chemo- and regioselectivity is crucial in the synthesis of complex molecules like 1-Amino-2-(furan-2-yl)propan-2-ol to ensure that reactions occur at the desired functional group and position.

Epoxide Ring-Opening Strategies Utilizing Furan-Derived Epoxides

The ring-opening of epoxides with amines is a fundamental and widely utilized method for the synthesis of β-amino alcohols. jsynthchem.comrroij.com This reaction's significance lies in its ability to create new pathways for producing a variety of organic compounds. jsynthchem.com In the context of synthesizing this compound, a furan-derived epoxide serves as a key intermediate. The epoxide ring, being highly strained, readily reacts with nucleophiles like ammonia (B1221849) or primary amines.

The regioselectivity of the epoxide ring-opening is a critical aspect. Under basic or neutral conditions, the amine nucleophile typically attacks the less sterically hindered carbon of the epoxide ring (SN2-type reaction). For a furan-derived epoxide, this would be the terminal carbon of the epoxypropane moiety, leading to the desired 1-amino-2-ol structure. Various catalysts, including Lewis acids and solid acid catalysts like sulfated zirconia, have been employed to enhance the rate and regioselectivity of this reaction, often under mild or solvent-free conditions. rroij.comrsc.org For instance, a diversity-oriented synthesis approach has been explored where a furan (B31954) epoxide undergoes a ring-opening reaction with an amine to produce an amino alcohol product. depauw.edu

| Catalyst/Reagent | Reaction Conditions | Selectivity | Reference |

| Acetic Acid | Metal- and solvent-free | Excellent regioselectivity | rsc.org |

| Sulfated Zirconia | Solvent-free | High regioselectivity | rroij.com |

| Indium Tribromide | Mild conditions | High regioselectivity | rroij.com |

| Amberlyst-15 | Mild conditions | High regioselectivity | rroij.com |

Stereoselective Amination Reactions on Furan-Substituted Ketones and Aldehydes

Stereoselective amination of furan-substituted ketones and aldehydes presents another viable route to this compound. This approach involves the conversion of a carbonyl group into an amino group with control over the stereochemistry.

One common method is reductive amination, where a furan-substituted ketone, such as 1-(furan-2-yl)propan-2-one, reacts with an amine in the presence of a reducing agent. The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the process. For example, the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol has been achieved through the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia and a Raney nickel catalyst. researchgate.net

Furthermore, modern catalytic methods, such as palladium-catalyzed allylic C–H amination, offer direct ways to install nitrogen functionality. nih.gov While not directly applied to the furan substrate in the available literature, these methods provide a conceptual framework for the stereoselective synthesis of amino alcohols from corresponding carbonyl precursors.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. nih.govmdpi.com For the synthesis of this compound, a hypothetical MCR could involve a furan-containing aldehyde or ketone, an amine, and a nucleophile.

A bio-inspired multicomponent reaction, termed the Furan-Thiol-Amine (FuTine) reaction, has been developed for the chemoselective coupling of furans, thiols, and amines to generate stable N-pyrrole heterocycles. bohrium.comresearchgate.netnih.gov While this specific reaction leads to pyrroles, it highlights the potential of using the furan moiety as a reactive component in MCRs. The development of a novel MCR tailored for the synthesis of furan-containing amino alcohols could involve the reaction of a furan aldehyde, an amine, and a carbon nucleophile in a one-pot process. For example, the Strecker reaction, the first documented MCR, produces α-amino acids from an aldehyde or ketone, ammonia, and hydrogen cyanide. nih.govmdpi.com

Enantioselective and Diastereoselective Synthesis of Chiral Isomers of this compound

The presence of two stereocenters in this compound means it can exist as four possible stereoisomers. The selective synthesis of a single enantiomer or diastereomer is often crucial for biological applications. wikipedia.org

Asymmetric Catalysis in C-N and C-O Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, utilizing chiral catalysts to favor the formation of one enantiomer over the other. sigmaaldrich.com

In the context of C-N bond formation, chiral catalysts can be employed in amination reactions. For instance, chiral BINOL-derived aldehydes have been used to catalyze the asymmetric α-functionalization of N-unprotected amino esters. nih.gov Similarly, chiral phosphoric acids have been used in the enantioselective synthesis of C3-substituted morpholinones from glyoxals and aminoethanols. researchgate.net These strategies could potentially be adapted for the asymmetric amination of a suitable furan-based precursor.

For C-O bond formation, asymmetric dihydroxylation and aminohydroxylation reactions are prominent examples. The Sharpless asymmetric aminohydroxylation allows for the direct, enantioselective synthesis of β-amino alcohols from alkenes. diva-portal.org This method has been widely applied in the synthesis of various biologically active molecules. rsc.org A furan-containing alkene could, in principle, be a substrate for such a reaction to generate a chiral isomer of this compound.

| Catalytic System | Transformation | Key Features | Reference |

| Chiral BINOL Aldehyde | Asymmetric α-functionalization | Direct catalysis on N-unprotected amino esters | nih.gov |

| Chiral Phosphoric Acid | Enantioselective synthesis of morpholinones | Domino [4+2] heteroannulation | researchgate.net |

| Sharpless Asymmetric Aminohydroxylation | Enantioselective synthesis of β-amino alcohols from alkenes | Direct conversion of alkenes to amino alcohols | diva-portal.org |

| Chiral Oxazaborolidinium Ions (COBIs) | Asymmetric cycloadditions, epoxidations | Activation of carbonyl compounds | sigmaaldrich.com |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy has been extensively used in the asymmetric synthesis of amino alcohols. nih.govresearchgate.net

In a typical approach, a furan-containing ketone or a related precursor would be attached to a chiral auxiliary. The resulting adduct would then undergo a diastereoselective reaction, such as reduction of a ketone or addition of a nucleophile. The chiral auxiliary biases the reaction to favor the formation of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Various chiral auxiliaries are available, including those derived from amino acids, camphor, and pseudoephedrine. wikipedia.orgresearchgate.net For example, chiral oxazolidinones, popularized by David A. Evans, are widely used auxiliaries for stereoselective aldol (B89426) reactions, which can be a key step in building the carbon skeleton of the target molecule. wikipedia.org The use of (S)-indoline as a chiral auxiliary has been reported for the asymmetric synthesis of 1,2-amino alcohols with high diastereoselectivity. nih.gov

| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (de) | Reference |

| (S)-Indoline | Addition of organolithiums to chiral hydrazones | up to >99% | nih.gov |

| Oxazolidinone (Evans) | Aldol reactions | High | wikipedia.org |

| Pseudoephedrine | Condensation with arylglyoxals | High | researchgate.net |

| cis-1-Amino-2-hydroxyindan | Aldol reactions | High | nih.gov |

Biocatalytic Transformations for Stereocontrol

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Biocatalysis has emerged as a powerful tool to achieve high enantioselectivity under mild reaction conditions. A promising biocatalytic approach for the synthesis of this amino alcohol involves the asymmetric amination of a suitable precursor, 2-hydroxy-2-(furan-2-yl)propanal, using engineered enzymes.

Transaminases (TAs), a class of pyridoxal-5'-phosphate (PLP) dependent enzymes, are particularly well-suited for this transformation. These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to a carbonyl acceptor. Recent advancements have led to the development of robust transaminases with broad substrate specificity, including those capable of aminating furan aldehydes. nih.gov For instance, a transaminase from Shimia marina has demonstrated high activity and scalability in the amination of bio-based furan aldehydes. nih.gov

The proposed biocatalytic synthesis of this compound would proceed as follows:

Precursor Synthesis: The synthesis would begin with the preparation of the α-hydroxy ketone precursor, 1-hydroxy-1-(furan-2-yl)propan-2-one.

Asymmetric Amination: This precursor would then be subjected to asymmetric reductive amination using an engineered amine dehydrogenase (AmDH) or a transaminase. Engineered AmDHs, derived from amino acid dehydrogenases, have shown great potential in the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with ammonia as the amino donor. nih.gov This method is highly attractive due to its high stereoselectivity and the use of an inexpensive amino source.

The stereochemical outcome of the reaction is dictated by the specific enzyme variant used, allowing for the selective synthesis of either the (R) or (S) enantiomer of this compound.

Table 1: Key Enzymes in the Biocatalytic Synthesis of Chiral Amino Alcohols

| Enzyme Class | Precursor Type | Key Advantages |

| Transaminases (TAs) | Aldehydes, Ketones | High enantioselectivity, broad substrate scope. |

| Amine Dehydrogenases (AmDHs) | α-Hydroxy ketones | High stereoselectivity, uses inexpensive ammonia. |

Modern Synthetic Reagents and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of this compound can be made more sustainable by incorporating these principles.

Solvent-Free and Aqueous Media Syntheses

Performing reactions in water or without a solvent can significantly reduce the environmental impact of a synthesis. Research has shown that the synthesis of 2-aminofuran derivatives can be achieved in water, avoiding the use of toxic organic solvents. researchgate.net For the synthesis of this compound, a biocatalytic amination step can be conducted in an aqueous buffer, aligning with green chemistry principles. Furthermore, some multicomponent reactions for the synthesis of furan derivatives have been successfully performed under solvent-free conditions. jmchemsci.com

Atom-Economy and Sustainable Methodologies

Table 2: Green Chemistry Metrics for Synthetic Routes

| Green Metric | Definition | Relevance to Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High atom economy indicates less waste generation. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A lower PMI signifies a more sustainable process. |

| E-Factor | Total waste (kg) / Product (kg) | A lower E-factor indicates a greener process. |

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and easier scalability. springerprofessional.de The synthesis of heterocyclic compounds, including furan derivatives, has been successfully adapted to flow processes. uc.ptresearchgate.net For the synthesis of this compound, a continuous flow system could be designed for the biocatalytic amination step, potentially using an immobilized enzyme to allow for catalyst recycling and a more efficient process. researchgate.net This approach is particularly beneficial for handling potentially hazardous reagents or intermediates and for optimizing reaction conditions. researchgate.net

Purification and Isolation Methodologies for Research-Grade this compound

Obtaining this compound in high purity, particularly as a single enantiomer, is crucial for its use in research and development. A combination of techniques is typically employed for its purification and isolation.

Following the synthesis, initial purification often involves extraction to separate the product from the reaction mixture. For biocatalytic reactions in aqueous media, extraction with an organic solvent is a common first step. Subsequent purification to remove impurities can be achieved through column chromatography on silica (B1680970) gel.

For the separation of enantiomers (chiral resolution), several methods can be applied:

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer of the racemic amino alcohol, allowing for the separation of the two enantiomers. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers with high purity. nih.gov

Diastereomeric Salt Formation: The racemic amino alcohol can be reacted with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amino alcohol.

The final product is typically characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and its optical purity is determined by chiral HPLC. For research-grade material, a purity of >98% is generally required.

Table 3: Common Purification Techniques for Chiral Amino Alcohols

| Technique | Principle | Application |

| Extraction | Differential solubility of the compound in two immiscible liquids. | Initial separation from the reaction mixture. |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Removal of impurities. |

| Enzymatic Resolution | Stereoselective enzymatic reaction with one enantiomer. | Separation of enantiomers. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers. |

| Diastereomeric Salt Formation & Crystallization | Formation of diastereomeric salts with different solubilities. | Separation of enantiomers on a larger scale. |

Elucidation of Reaction Mechanisms and Transformational Pathways Involving 1 Amino 2 Furan 2 Yl Propan 2 Ol

Reactivity of the Furan (B31954) Ring in 1-Amino-2-(furan-2-yl)propan-2-ol

The furan ring is a π-rich heterocyclic aromatic compound that readily participates in a variety of chemical reactions. Its reactivity is significantly influenced by the nature of its substituents. In the case of this compound, the 2-substituted amino alcohol side chain plays a crucial role in directing the regioselectivity and modulating the reactivity of the furan ring.

Furan is known to undergo electrophilic aromatic substitution reactions much more readily than benzene, a consequence of the higher electron density on its ring carbons. pearson.comchemicalbook.com The preferred site of electrophilic attack on an unsubstituted furan ring is the C2 (α) position, as the resulting cationic intermediate is better stabilized by resonance. For 2-substituted furans, the directing effect of the substituent determines the position of further substitution. The 2-(1-amino-2-hydroxypropan-2-yl) group in the title compound is an alkyl group, which is generally considered to be an activating and ortho, para-directing group in aromatic systems. In the context of the furan ring, this translates to a preference for substitution at the C5 position.

The mechanism of electrophilic aromatic substitution on the furan ring of this compound is expected to follow the general pathway of electrophilic attack to form a resonance-stabilized cationic intermediate (a σ-complex), followed by deprotonation to restore the aromaticity of the furan ring. libretexts.org

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Product |

| Nitration | NO₂+ | 1-Amino-2-(5-nitrofuran-2-yl)propan-2-ol |

| Halogenation | Br⁺, Cl⁺ | 1-Amino-2-(5-halofuran-2-yl)propan-2-ol |

| Friedel-Crafts Acylation | RCO⁺ | 1-Amino-2-(5-acylfuran-2-yl)propan-2-ol |

| Sulfonation | SO₃ | 5-(1-Amino-2-hydroxypropan-2-yl)furan-2-sulfonic acid |

It is important to note that the reaction conditions for these substitutions must be carefully controlled, as the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening. nih.gov

The furan ring can behave as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org The reactivity of the furan diene is enhanced by electron-donating substituents. nih.govcapes.gov.br The amino alcohol side chain in this compound, being weakly activating, is expected to facilitate such reactions. These cycloadditions typically occur with a variety of dienophiles, leading to the formation of oxabicyclic adducts. rloginconsulting.com The direct Diels-Alder reaction of furfural (B47365) or 5-(hydroxymethyl)furfural with common alkenes is often thermodynamically unfavorable, but this can be overcome by modifying the electron-donating character of the substituent. nih.gov

The initially formed 7-oxabicyclo[2.2.1]heptene derivatives can undergo further transformations. For instance, acid-catalyzed rearrangement can lead to the formation of substituted aromatic compounds.

Beyond cycloadditions, the furan ring can undergo ring-opening under various conditions. Acid-catalyzed hydrolysis can lead to the formation of 1,4-dicarbonyl compounds. thieme-connect.com This transformation is a key feature of the Achmatowicz reaction, an oxidative ring expansion of furfuryl alcohols. thieme-connect.com While the title compound is not a furfuryl alcohol, analogous ring-opening pathways could potentially be induced under specific oxidative and acidic conditions.

The furan ring is susceptible to both oxidative and reductive transformations. Oxidation of furans can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net Oxidative ring cleavage is a common outcome, often yielding 1,4-dicarbonyl compounds. researchgate.net For instance, the oxidation of furans containing a β-ketoester group at the 2-position with Mn(III)/Co(II) catalysts under an oxygen atmosphere results in ring-opening to produce 1,4-dicarbonyl moieties. pearson.com While the specific oxidation of this compound has not been detailed in the literature, it is plausible that similar ring-opening would occur under appropriate oxidative conditions.

Reduction of the furan ring can also be achieved, typically through catalytic hydrogenation. This process leads to the formation of the corresponding tetrahydrofuran (B95107) derivative. The chemoselective reduction of a double bond conjugated to a furan nucleus can be challenging due to the ease of saturation of the furan ring itself. nih.gov However, specific reducing agents have been developed to achieve this selectivity. nih.gov For this compound, catalytic hydrogenation would likely lead to the formation of 1-Amino-2-(tetrahydrofuran-2-yl)propan-2-ol. The presence of the amino and hydroxyl groups may influence the catalyst's activity and selectivity.

Reactivity of the Amino Alcohol Functionality

The amino alcohol moiety in this compound provides a second site of reactivity, distinct from the furan ring. The nucleophilic character of the amino group and the potential for both intermolecular and intramolecular reactions are key features of this functionality.

The primary amino group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org This nucleophilicity allows it to participate in a wide range of reactions, including alkylation, acylation, and condensation with carbonyl compounds.

Table 2: Representative Nucleophilic Reactions of the Amino Group in this compound

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl halide (R-X) | Secondary amine |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | Amide |

| Schiff Base Formation | Aldehyde (R'CHO) or Ketone (R'COR'') | Imine (Schiff base) |

| Michael Addition | α,β-Unsaturated carbonyl compound | β-Amino carbonyl compound |

The reactivity of the amino group can be influenced by the steric hindrance imposed by the adjacent tertiary alcohol and the furan ring.

The presence of both an amino group and a hydroxyl group in a 1,2-relationship allows for the possibility of cyclization reactions. Intramolecular cyclization can lead to the formation of five-membered heterocyclic rings, such as oxazolidines. This can occur, for example, through the reaction of the amino alcohol with an aldehyde or ketone. The initial formation of a Schiff base or an iminium ion can be followed by the intramolecular attack of the hydroxyl group to form the oxazolidine (B1195125) ring.

Intermolecular reactions can also lead to the formation of cyclic structures. For instance, the reaction of two molecules of this compound could potentially lead to the formation of a six-membered di-oxazine ring under appropriate dehydrating conditions, although this is a less common pathway. More likely are intermolecular reactions with bifunctional reagents to form larger heterocyclic systems. For example, reaction with a dicarbonyl compound could lead to the formation of a diazacyclic derivative. The selective cyclization of amino-alcohols can be controlled to produce either lactams or cyclic amines by employing specific catalytic systems. rsc.orgresearchgate.net

Oxidation and Reduction of the Hydroxyl Group

The tertiary hydroxyl group in this compound presents significant steric hindrance, which governs its reactivity in oxidation and reduction reactions.

Oxidation: The oxidation of a tertiary alcohol like the one in this compound is not straightforward as it lacks a hydrogen atom on the carbinol carbon. Therefore, typical oxidation reactions that convert primary or secondary alcohols to aldehydes, ketones, or carboxylic acids are not feasible without cleavage of a carbon-carbon bond. Such oxidative cleavage would require harsh conditions and would likely lead to the decomposition of the molecule, potentially affecting the furan ring, which can be sensitive to strong oxidizing agents.

However, related furan-containing compounds can undergo different types of oxidation. For instance, the Friedel-Crafts acylation of furan followed by oxidation can yield valuable intermediates. wikipedia.org While not a direct oxidation of the alcohol, this highlights the reactivity of the furan ring itself under certain oxidative conditions, which must be considered a competing pathway.

Reduction: The reduction of a tertiary hydroxyl group is a challenging transformation, typically requiring harsh conditions or specialized reagents. Direct hydrogenolysis to replace the -OH group with a hydrogen atom is difficult. Computational studies on the reduction of the related furfuryl alcohol to 2-methylfuran (B129897) show that the rate-limiting step is the scission of the C-O bond. researchgate.netosti.gov This process can be facilitated by Lewis acids that activate the furan ring. researchgate.netosti.gov

For this compound, a plausible reduction strategy might involve the conversion of the hydroxyl group into a better leaving group (e.g., a tosylate), followed by nucleophilic substitution with a hydride reagent. However, the steric bulk around the tertiary center would make even this SN2-type reaction slow. Alternative "borrowing hydrogen" strategies, which involve the temporary and reversible dehydrogenation of an alcohol to a ketone, are generally applied to primary or secondary alcohols and would not be applicable here. nih.gov

Alkylation and Acylation Strategies

Alkylation and acylation of this compound can occur at two primary sites: the primary amino group and the tertiary hydroxyl group. The relative reactivity of these sites dictates the outcome of the reaction.

Alkylation: The primary amine is generally a better nucleophile than the tertiary alcohol, making N-alkylation the more probable outcome under most conditions. Direct N-alkylation of amino alcohols can be achieved using various methods, including reductive amination with aldehydes or ketones, or reaction with alkyl halides. google.com A sustainable approach involves the "borrowing hydrogen" strategy, where an alcohol is used as an alkylating agent in the presence of a suitable catalyst. nih.govnih.gov This method avoids the use of toxic alkyl halides and produces water as the only byproduct. nih.govnih.gov

O-alkylation of the tertiary hydroxyl group is significantly more challenging due to steric hindrance and the lower nucleophilicity of the oxygen atom. Forcing conditions would be required, which could lead to side reactions, including elimination or reactions involving the furan ring.

Acylation: Similar to alkylation, N-acylation is generally favored over O-acylation. The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. Microwave-assisted synthesis has been shown to be effective for creating amides from furan-containing carboxylic acids and amines. researchgate.net

Acylation of the sterically hindered tertiary hydroxyl group to form an ester is difficult. Standard conditions, such as using acetic anhydride with triethylamine (B128534) and DMAP, can be ineffective for such substrates. rsc.org More reactive acylating agents or specific catalysts might be required to achieve O-acylation, and even then, yields may be low. rsc.org

Table 1: Potential Alkylation and Acylation Reactions

| Reaction Type | Reagent/Catalyst | Primary Product | Notes |

|---|---|---|---|

| N-Alkylation | R-X (Alkyl Halide) | N-Alkyl-1-amino-2-(furan-2-yl)propan-2-ol | The amine is the more reactive nucleophile. |

| N-Alkylation | R'-OH, Hydrogen-Borrowing Catalyst | N-Alkyl-1-amino-2-(furan-2-yl)propan-2-ol | A green chemistry approach using an alcohol as the alkylating agent. nih.govnih.gov |

| N-Acylation | R-COCl (Acyl Chloride) | N-Acyl-1-amino-2-(furan-2-yl)propan-2-ol | A rapid reaction to form the corresponding amide. |

| O-Acylation | R-COCl, Strong Base/Catalyst | O-Acyl-1-amino-2-(furan-2-yl)propan-2-ol | Challenging due to the sterically hindered tertiary alcohol. rsc.org |

Stereochemical Evolution in Reactions of this compound

The molecule this compound possesses a chiral center at the carbon atom bearing the hydroxyl, aminoethyl, furan, and methyl groups. Reactions involving this center or adjacent atoms can have significant stereochemical consequences.

Epimerization and Racemization Pathways

Epimerization refers to a change in the configuration at one of multiple stereocenters, while racemization is the formation of an equal mixture of enantiomers from a single enantiomer. Since this compound has only one primary chiral center, any epimerization at this center is equivalent to racemization.

Racemization can occur if the chiral center is temporarily converted to a planar, achiral state. For this compound, such a process is not straightforward.

Via the Hydroxyl Group: The tertiary alcohol cannot be oxidized to a planar ketone without C-C bond cleavage.

Via an Adjacent Carbonyl: If the amine were, for example, part of an amino acid structure, the alpha-proton could be abstracted under basic conditions, leading to a planar enolate and subsequent racemization. mdpi.comnih.gov However, in this compound, the chiral center itself does not have an acidic proton that can be easily removed to induce racemization.

Racemization is more likely to occur under conditions that promote a reversible SN1-type reaction at the chiral center. This would require converting the hydroxyl group into a good leaving group and using a polar, protic solvent that can stabilize the resulting planar tertiary carbocation. The furan ring could potentially stabilize such a carbocation through resonance. However, this would be a competing pathway with elimination (E1) reactions.

Retention and Inversion of Configuration During Transformations

The stereochemical outcome of a reaction at the chiral center—retention or inversion—is highly dependent on the reaction mechanism.

Inversion of Configuration: Inversion of configuration is the hallmark of a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org For this to occur at the chiral center of this compound, two steps are necessary:

Conversion of the tertiary hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or halide).

Attack by a nucleophile from the side opposite to the leaving group (backside attack). libretexts.orgyoutube.com

However, SN2 reactions at tertiary centers are generally disfavored due to severe steric hindrance. Therefore, achieving a clean inversion of configuration through a direct substitution at the tertiary carbinol center is highly unlikely. A reaction sequence involving neighboring group participation or a more complex pathway, such as ring-opening of a derived epoxide or aziridine, would be required to achieve inversion. researchgate.net

Retention of Configuration: Retention of configuration occurs when a reaction at a chiral center does not involve the breaking of any bonds directly attached to that center, or through a mechanism involving a "frontside attack" or double inversion. For example, catalytic hydrogenation of amino acids to amino alcohols has been shown to proceed with complete retention of configuration. rsc.org

Table 2: Predicted Stereochemical Outcomes of Reactions

| Reaction Type | Mechanism | Stereochemical Outcome | Rationale |

|---|---|---|---|

| Substitution at C2 | SN1 (via carbocation) | Racemization | Formation of a planar carbocation intermediate. |

| Substitution at C2 | SN2 | Inversion (Theoretically) | Requires backside attack, but highly disfavored at a tertiary center due to steric hindrance. libretexts.org |

| N-Acylation/Alkylation | Nucleophilic addition/substitution | Retention | The reaction does not occur at the chiral center. |

| Hydrogenation | Catalytic Hydrogenation | Retention | Analogous reactions on amino acids show retention of configuration. rsc.org |

| Double Inversion | Two consecutive SN2 reactions | Retention | Two inversions result in overall retention of the original stereochemistry. libretexts.org |

Advanced Spectroscopic and Computational Characterization for Mechanistic Insights into 1 Amino 2 Furan 2 Yl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise three-dimensional structure and connectivity of molecules in solution. For 1-amino-2-(furan-2-yl)propan-2-ol, a full suite of NMR experiments would be required for a complete structural assignment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A complete analysis using two-dimensional NMR techniques would be essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, for instance, between the protons of the aminomethyl group and the propanol (B110389) backbone.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom, allowing for the assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is key to determining the preferred conformation of the molecule in solution.

Currently, there are no published 2D NMR spectra or detailed data tables of chemical shifts and coupling constants specifically for this compound in the scientific literature.

Advanced Solvent and Temperature-Dependent NMR Studies

To gain deeper insights into the conformational dynamics and intramolecular interactions, such as hydrogen bonding, advanced NMR studies would be necessary. Varying the solvent and temperature can influence the conformational equilibrium and the rate of exchange of labile protons (from the amine and hydroxyl groups). Such studies could elucidate the nature and strength of hydrogen bonds, but no such experimental data has been reported for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy are fundamental for identifying the functional groups present in a molecule and probing intermolecular interactions.

For this compound, the expected characteristic vibrational modes would include:

O-H and N-H stretching vibrations, likely appearing as broad bands due to hydrogen bonding.

C-H stretching vibrations from the alkyl chain and the furan (B31954) ring.

C-O stretching of the alcohol.

Characteristic stretching and bending vibrations of the furan ring.

A comparative analysis of FT-IR and Raman spectra would provide complementary information, as some vibrational modes may be more active in one technique than the other. However, no experimental FT-IR or Raman spectra, nor a table of vibrational frequencies, are available in the public domain for this specific molecule.

Mass Spectrometry Techniques (HRMS, MS/MS) for Fragmentation Pathway Elucidation and Molecular Structure Confirmation in Research Contexts

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which confirms the elemental composition (C₇H₁₁NO₂). uni.lu Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to elucidate its structure.

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage adjacent to the amino group or the hydroxyl group. libretexts.org

Loss of a water molecule (dehydration). libretexts.org

Fragmentation of the furan ring.

While predicted collision cross-section values for various adducts of the molecule are available, detailed experimental MS/MS spectra and a elucidated fragmentation scheme have not been published. uni.lu

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 142.08626 | 128.2 |

| [M+Na]⁺ | 164.06820 | 135.4 |

| [M-H]⁻ | 140.07170 | 130.8 |

| [M+NH₄]⁺ | 159.11280 | 149.0 |

| [M+K]⁺ | 180.04214 | 135.1 |

| [M+H-H₂O]⁺ | 124.07624 | 123.5 |

Data sourced from PubChem and calculated using CCSbase. uni.lu

X-ray Crystallography for Solid-State Structure Determination and Chirality Assignment

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, as the molecule possesses a stereocenter at the C2 position of the propanol chain, X-ray crystallography of a single crystal would unambiguously determine its absolute configuration (R or S). There are currently no published crystal structures for this compound.

Computational Chemistry and Molecular Modeling of this compound

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) could be employed to predict the properties of this compound. These studies could provide valuable insights into:

The relative energies of different conformers.

Predicted NMR chemical shifts and coupling constants.

Calculated vibrational frequencies to aid in the interpretation of potential future experimental spectra.

The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

A search of the scientific literature did not yield any computational studies specifically focused on this molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules, providing a balance between accuracy and computational cost. Functionals such as B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p) or cc-pVTZ), are commonly employed to model systems similar to this compound. researchgate.netnih.govglobalresearchonline.net

The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-rich furan ring, indicating this moiety is the primary site for electrophilic attack. Conversely, the LUMO would likely be distributed across the aminopropanol (B1366323) sidechain. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. arxiv.orgmdpi.com

Reactivity descriptors, derived from DFT calculations, can predict the molecule's behavior in chemical reactions. The chemical potential (μ) indicates the tendency of electrons to escape from the system. Studies on furan show it has a negative chemical potential, signifying its capacity to donate electrons. mdpi.com This suggests the furan ring in the title compound acts as a nucleophilic center. Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

Table 1: Predicted Electronic Properties Based on Furan Analogs

This interactive table presents hypothetical yet plausible electronic properties for this compound, derived from DFT studies on furan and its derivatives. mdpi.comresearchgate.net

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 8.0 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Chemical Potential (μ) | -2.5 eV | Indicates electron donating capability. Negative value suggests nucleophilic character. |

| Global Hardness (η) | 4.0 eV | Measures resistance to change in electron distribution. |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. For this compound, key rotations would occur around the C-C bond connecting the furan ring to the propanol backbone, as well as the C-C and C-N bonds of the side chain.

The resulting energy landscape maps the relative energies of these conformers. Studies on similar amino alcohols, such as 1-amino-2-propanol, reveal that intermolecular hydrogen bonds are a dominant stabilizing force. optica.orgnih.gov It is predicted that this compound would form stable cyclic dimers in the liquid phase through strong intermolecular O-H···N hydrogen bonds. nih.gov Intramolecular hydrogen bonding between the hydroxyl and amino groups is less likely in such structures. nih.gov The orientation of the furan ring relative to the side chain will significantly influence the stability of various conformers due to steric hindrance and potential non-covalent interactions.

Table 2: Key Dihedral Angles and Stabilizing Interactions for Conformational Analysis

This table outlines the critical rotations and the primary forces governing the conformational preferences of this compound.

| Dihedral Angle (Atoms) | Description | Primary Stabilizing/Destabilizing Forces |

| O(furan)-C(furan)-C(propanol)-C(propanol) | Rotation of the furan ring relative to the side chain. | Steric hindrance between the furan ring and the methyl/amino groups. |

| C(furan)-C(propanol)-C(propanol)-N | Rotation of the aminomethyl group. | Gauche and anti-conformations; potential for weak C-H···O interactions. |

| O-H ··· N (Intermolecular) | Hydrogen bond between two molecules. | Strong electrostatic attraction, leading to dimerization. optica.orgnih.gov |

| N-H ··· O (Intermolecular) | Hydrogen bond between dimers. | Weaker interaction forming higher-order molecular associates. nih.gov |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio computational methods are crucial for predicting and interpreting spectroscopic data. The Gauge-Invariant Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C nuclei. globalresearchonline.netresearchgate.net Such calculations are invaluable for assigning peaks in experimental spectra and understanding how the electronic environment affects nuclear shielding. For instance, calculations on furan derivatives show that electron-donating groups cause upfield shifts (lower δ) for ring protons. globalresearchonline.net

Furthermore, DFT calculations of harmonic vibrational frequencies can accurately predict infrared (IR) and Raman spectra. globalresearchonline.net For this compound, these calculations would be particularly sensitive to hydrogen bonding. The characteristic stretching frequencies of the O-H and N-H groups would shift significantly upon the formation of intermolecular bonds, an effect that can be precisely modeled. optica.orgnih.gov Comparing computed spectra with experimental data helps to confirm the dominant conformational structures in the sample.

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (in CDCl₃)

This table provides a hypothetical comparison of NMR shifts, demonstrating how computational predictions aid in spectral assignment.

| Proton | Predicted Chemical Shift (δ, ppm) | Expected Experimental Shift (δ, ppm) | Rationale for Shift |

| H on Furan (position 5) | 7.40 | ~7.35 | Located on an electron-deficient carbon of the aromatic ring, deshielded. |

| H on Furan (positions 3, 4) | 6.35 | ~6.30 | Protons on the more electron-rich part of the furan ring. |

| -OH Proton | 3.50 (monomer), 4.80 (dimer) | Concentration-dependent | Shift is highly sensitive to hydrogen bonding and exchange. optica.org |

| -CH₃ Protons | 1.25 | ~1.20 | Aliphatic protons shielded by local electron density. |

| -CH₂-NH₂ Protons | 2.90 | ~2.85 | Adjacent to the electronegative nitrogen atom, leading to deshielding. |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. mdpi.com For this compound, an MD simulation in an explicit solvent like water would be essential to understand its behavior in a biological or aqueous environment.

Simulations would reveal the structure and dynamics of the hydration shell around the molecule. Analysis of Radial Distribution Functions (RDFs) from the simulation trajectory would quantify the hydrogen bonding network between the solute's amino and hydroxyl groups and the surrounding water molecules. nih.gov Such simulations show that amino alcohols significantly structure the local solvent environment. nih.gov

Alternatively, continuum solvation models like the SMD (Solvation Model based on Density) or IEF-PCM (Integral Equation Formalism of the Polarizable Continuum Model) can be combined with DFT calculations to account for bulk solvent effects in a computationally efficient manner. researchgate.netnih.gov These methods are useful for calculating reaction energies and activation barriers in solution. MD simulations can also be used to explore the full conformational space and calculate thermodynamic properties like the free energy difference between various conformers. mdpi.com

Table 4: Framework for a Molecular Dynamics Simulation Study

This table outlines the typical parameters and expected outcomes for an MD simulation of this compound in water.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | CHARMM, AMBER, or OPLS-AA | Defines the potential energy function for all atomic interactions. youtube.com |

| Solvent Model | TIP3P or SPC/E Water | Explicitly models the aqueous environment. |

| System Setup | One solute molecule in a cubic box of ~4000 water molecules | Creates a periodic system to simulate bulk solution. |

| Simulation Time | 100-500 nanoseconds | Allows for sufficient sampling of conformational and solvent dynamics. |

| Analysis Output | ||

| Root Mean Square Deviation (RMSD) | Plot vs. Time | Assesses the structural stability and equilibration of the molecule. |

| Radial Distribution Function (RDF) | g(r) for O(water) around N-H and O-H groups | Quantifies the hydrogen bonding structure of the solvent shell. nih.gov |

| Conformational Clustering | Analysis of dihedral angle trajectories | Identifies the most populated and persistent conformations over time. |

Chemical Reactivity and Derivatization Strategies for 1 Amino 2 Furan 2 Yl Propan 2 Ol

Synthesis of Analogues and Homologues of 1-Amino-2-(furan-2-yl)propan-2-ol

The generation of analogues and homologues from the parent compound, this compound, can be systematically approached by modifying its core components: the furan (B31954) ring, the amino and hydroxyl centers, and the propanol (B110389) chain.

Modifications of the Furan Ring

The furan moiety is amenable to various chemical transformations, offering a prime site for structural diversification. acs.orgresearchgate.netnih.gov Electrophilic aromatic substitution is a key reaction for functionalizing the furan ring, typically occurring at the C5 position due to the directing effect of the oxygen atom and the existing substituent at C2.

Table 1: Potential Electrophilic Substitution Reactions on the Furan Ring

| Reaction Type | Reagent/Conditions | Expected Product |

| Nitration | HNO₃/CH₃COOH | 1-Amino-2-(5-nitro-furan-2-yl)propan-2-ol |

| Halogenation | NBS or NCS/CH₂Cl₂ | 1-Amino-2-(5-bromo-furan-2-yl)propan-2-ol or 1-Amino-2-(5-chloro-furan-2-yl)propan-2-ol |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 1-Amino-2-(5-acyl-furan-2-yl)propan-2-ol |

| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | 1-Amino-2-(5-formyl-furan-2-yl)propan-2-ol |

NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide, DMF: Dimethylformamide

Furthermore, the diene character of the furan ring allows for its participation in Diels-Alder reactions, providing a pathway to complex bicyclic structures. researchgate.netresearcher.lifersc.orgnih.govrsc.org The reaction with various dienophiles can lead to the formation of oxabicycloheptene derivatives, which can be further modified. The reactivity and selectivity of these cycloaddition reactions can be influenced by substituents on the furan ring. rsc.org

Another strategy for modifying the furan ring involves its opening under acidic conditions, which can lead to the formation of dicarbonyl compounds, offering further opportunities for derivatization. researchgate.netnih.govrsc.org

Structural Variations at the Amino and Hydroxyl Centers

The primary amino group and the tertiary hydroxyl group are key sites for introducing structural diversity. N-alkylation of the primary amine can be achieved using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. nih.govmonash.edu This leads to the formation of secondary and tertiary amines.

The tertiary hydroxyl group is generally less reactive than primary or secondary alcohols. However, its conversion to an ether can be achieved under specific conditions, for instance, by using strong bases to form the alkoxide followed by reaction with an alkyl halide. nih.gov

Chain Elongation and Shortening Strategies

Homologation, the process of extending a carbon chain, can be applied to the propanol backbone of this compound. One common method for homologating amino acids, which can be conceptually applied here, is the Arndt-Eistert synthesis. nih.gov This would involve converting the amino alcohol to a protected amino acid, followed by reaction with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement to yield the homologated acid. Subsequent reduction would afford the chain-extended amino alcohol.

Chain shortening is a more challenging transformation but could potentially be achieved through oxidative cleavage reactions, although this would likely require protection of the amino and hydroxyl groups and could also affect the furan ring.

Functionalization of the Amino and Hydroxyl Groups for Diversification

The amino and hydroxyl functionalities are readily derivatized to form a variety of functional groups, significantly expanding the chemical space around the this compound scaffold.

Amide, Carbamate, and Urea Formation

The primary amino group serves as a nucleophile for the synthesis of amides, carbamates, and ureas.

Amide Formation: Acylation of the primary amine with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields N-acyl derivatives. nih.govpjps.pknih.govscispace.comnih.govresearchgate.netbbwpublisher.com

Table 2: Representative Amide Synthesis Reactions

| Acylating Agent | Coupling Agent (if applicable) | Product Class |

| Acetyl chloride | - | N-acetyl-1-amino-2-(furan-2-yl)propan-2-ol |

| Benzoic anhydride (B1165640) | - | N-benzoyl-1-amino-2-(furan-2-yl)propan-2-ol |

| Propanoic acid | DCC/DMAP | N-propanoyl-1-amino-2-(furan-2-yl)propan-2-ol |

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine

Carbamate Formation: The reaction of the amino group with chloroformates or by activation of the corresponding alcohol with reagents like phosgene (B1210022) or its equivalents, followed by reaction with an amine, leads to carbamates. nih.govmdpi.com A greener approach involves the reaction with carbon dioxide and an alcohol. pjps.pk

Urea Formation: Ureas can be synthesized by reacting the primary amine with isocyanates or by using phosgene equivalents to couple two amine molecules. organic-chemistry.org

Ether and Ester Formation

The tertiary hydroxyl group can be functionalized to form ethers and esters, although the steric hindrance of a tertiary alcohol can present challenges.

Ether Formation: O-alkylation to form ethers typically requires strong basic conditions to deprotonate the tertiary alcohol, forming an alkoxide which can then react with an alkyl halide. biosynth.com

Ester Formation: The esterification of tertiary alcohols is often difficult due to steric hindrance. acs.org Direct esterification with carboxylic acids under acidic conditions (Fischer esterification) is generally not effective for tertiary alcohols. researchgate.net More reactive acylating agents, such as acyl chlorides or anhydrides, in the presence of a non-nucleophilic base, are typically required. acs.org

Table 3: Potential Esterification Methods for the Tertiary Hydroxyl Group

| Reagent System | Reaction Type | Expected Product |

| Acetyl chloride / Pyridine | Acylation | 1-Amino-2-acetoxy-2-(furan-2-yl)propane |

| Acetic anhydride / DMAP | Acylation | 1-Amino-2-acetoxy-2-(furan-2-yl)propane |

Note: These reactions may require optimization to overcome the steric hindrance of the tertiary alcohol and potential side reactions with the amino group, which would likely need to be protected.

The diverse derivatization strategies applicable to this compound highlight its potential as a versatile building block in medicinal chemistry and materials science. The ability to selectively modify the furan ring, the amino and hydroxyl groups, and the carbon backbone opens up a vast chemical space for the synthesis of novel compounds with tailored properties.

Formation of Schiff Bases and Imines

The primary amino group in this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or imines. youtube.com This reaction is fundamental in organic synthesis and provides a pathway to a broad class of compounds with diverse applications, including in the development of catalysts and biologically active molecules. researchgate.net

The formation of the imine bond (C=N) is typically catalyzed by acid or base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The stability of the resulting Schiff base can be influenced by the nature of the substituents on both the amine and the carbonyl compound. In the case of this compound, the presence of the furan ring and the hydroxyl group can influence the electronic properties and steric environment of the resulting imine, potentially affecting its reactivity and coordination properties.

| Reactant 1 | Reactant 2 | Product Type | Significance |

| This compound | Aldehyde/Ketone | Schiff Base/Imine | Precursors for catalysts and biologically active compounds. researchgate.net |

Tandem Reactions and Cascade Processes Involving this compound as a Key Substrate

The multifunctional nature of this compound makes it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. rsc.orgresearchgate.net These processes are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of complex molecular architectures from simple starting materials. rsc.org

For instance, the amino and hydroxyl groups can participate in sequential reactions. The initial formation of an imine can be followed by an intramolecular cyclization involving the hydroxyl group, leading to the formation of heterocyclic structures. The furan ring can also participate in various transformations, such as Diels-Alder reactions or electrophilic substitutions, which can be integrated into a cascade sequence. The development of such tandem reactions is a key area of research in modern organic synthesis, aiming for more sustainable and atom-economical chemical processes. dicp.ac.cn

Exploration of this compound as a Chiral Catalyst or Ligand Precursor

The presence of a stereocenter at the carbon bearing the amino and methyl groups makes this compound a valuable chiral building block. This intrinsic chirality can be exploited in the development of chiral catalysts and ligands for asymmetric synthesis.

Organocatalytic Applications

Derivatives of this compound have the potential to act as organocatalysts. researchgate.net Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional transition metal catalysis. mdpi.com For example, the amino group can be modified to create a chiral secondary amine or a phosphine, which are common catalytic motifs in organocatalysis. researchgate.net These catalysts can activate substrates through the formation of chiral enamines or iminium ions, enabling highly enantioselective transformations. mdpi.com The furan and hydroxyl moieties can also play a role in the catalytic cycle, for instance, by providing additional hydrogen bonding interactions that help to control the stereochemical outcome of the reaction.

Metal Complex Formation with Transition Metals

The amino and hydroxyl groups, as well as the oxygen atom of the furan ring, can act as coordination sites for transition metals. ekb.egresearchgate.net This allows for the synthesis of a variety of chiral metal complexes. The coordination of these ligands to a metal center can create a chiral environment that can be used to catalyze asymmetric reactions. The specific geometry and electronic properties of the resulting metal complex will depend on the nature of the metal, the other ligands present, and the reaction conditions. The ability to tune these properties makes this compound a versatile precursor for the development of new and efficient chiral catalysts. rdd.edu.iq

| Functional Group | Potential Coordination Site |

| Amino Group | Nitrogen |

| Hydroxyl Group | Oxygen |

| Furan Ring | Oxygen |

Asymmetric Induction in Catalytic Reactions

Chiral catalysts derived from this compound can be employed to induce asymmetry in a wide range of catalytic reactions. nih.gov These include reductions, oxidations, carbon-carbon bond-forming reactions, and many others. The effectiveness of the asymmetric induction depends on the ability of the chiral catalyst to differentiate between the two enantiotopic faces or groups of the prochiral substrate.

The design of the catalyst is crucial for achieving high levels of enantioselectivity. This involves careful consideration of the steric and electronic properties of the ligand, the nature of the metal center (if applicable), and the reaction conditions. The development of highly enantioselective catalysts is a major goal in asymmetric synthesis, as it allows for the efficient production of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries. nih.gov

Mechanistic Biological Interactions of 1 Amino 2 Furan 2 Yl Propan 2 Ol and Its Derivatives at the Molecular Level

Theoretical and In Silico Studies on Biomolecular Interactions

In the absence of direct experimental data for 1-Amino-2-(furan-2-yl)propan-2-ol, computational methods such as molecular docking, binding affinity predictions, and quantum chemical analyses serve as valuable tools to hypothesize its interactions at a molecular level. These in silico approaches have been effectively utilized to explore the interactions of various furan (B31954) derivatives with biological targets.

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule to the active site of a protein. For furan-containing compounds, these studies have revealed key interactions that contribute to their biological activity. For instance, novel furan-azetidinone hybrids have been docked into the active site of E. coli enoyl reductase. ijper.org The results indicated that the furan moiety, along with other parts of the molecules, can form significant interactions, such as pi-pi stacking with amino acid residues like Phenylalanine (PHE) and Tyrosine (TYR), which are crucial for the inhibitory activity of the compounds. ijper.org

Similarly, docking studies on furan-derived chalcones and their pyrazoline derivatives with glucosamine-6-phosphate synthase (GlcN-6-P) have shown that these compounds can fit into the enzyme's active site. nih.govmdpi.com The binding is thought to mimic the natural substrate, suggesting a competitive inhibition mechanism. nih.gov In another study, 3-furan-1-thiophene-based chalcones were docked into the colchicine (B1669291) binding site of tubulin, indicating that the furan-containing scaffold can interact with this key anticancer target. nih.gov

These examples suggest that this compound and its derivatives could potentially bind to a range of enzyme active sites, with the furan ring likely contributing to the binding through hydrophobic and aromatic interactions. The amino and hydroxyl groups of the propanolamine (B44665) chain would be expected to form hydrogen bonds with polar residues in the active site, further stabilizing the complex.

Table 1: Examples of Molecular Docking Studies on Furan-Containing Compounds

| Compound Class | Target Enzyme | Key Interacting Residues | Type of Interaction |

| Furan-azetidinone hybrids | E. coli Enoyl reductase | PHE 94, TYR 146 | π-π stacking |

| Furan-derived chalcones | Glucosamine-6-phosphate synthase | Thr302, Ser303, Gln348 | Hydrogen bonding, hydrophobic |

| 3-Furan-1-thiophene-based chalcones | Tubulin (colchicine site) | - | - |

| Furan-based amides | TNF-α | Hydrophilic and hydrophobic pocket residues | - |

Data synthesized from multiple sources. ijper.orgnih.govnih.govresearchgate.net

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and energetics of molecular interactions. nih.gov Studies on furan have provided insights into its stability and electronic properties. researchgate.net These fundamental properties are crucial in determining how the furan ring of a molecule like this compound would interact with a biological partner. The electron-rich nature of the furan ring suggests that it can participate in favorable electrostatic and van der Waals interactions with protein residues. ijabbr.com

Quantum chemical calculations can be used to determine the interaction energies between the furan moiety and specific amino acid side chains, providing a more detailed understanding of the forces driving the binding. While specific analyses for this compound are not documented, the general principles of quantum chemistry suggest that the furan ring's electronic distribution will be a key determinant of its interaction profile.

In Vitro Enzyme Inhibition Studies for Mechanistic Elucidation (Excluding Clinical Outcomes)

In vitro enzyme assays are essential for confirming the predictions from in silico studies and for elucidating the mechanism of enzyme inhibition.

Kinetic studies can reveal whether an inhibitor acts competitively, non-competitively, or through a mixed-inhibition mechanism. While there are no specific kinetic studies on this compound, research on related compounds provides a framework for understanding its potential behavior. For instance, an in vitro study on the metabolism of 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) by rat liver fractions showed that it is reduced by carbonyl reductase (CBR) and other reductases to form metabolites, including 1-furan-2-yl-3-pyridin-2-yl-propan-1-ol. nih.gov The study also investigated the effects of known inhibitors on this metabolic process, providing kinetic insights into the enzyme-substrate interaction. nih.gov

Furthermore, biocatalytic studies involving the amination of furan-based aldehydes using amine transaminases have demonstrated direct enzymatic interaction with the furan core, with pH influencing the reaction equilibrium. nih.gov

Table 2: In Vitro Enzyme Interactions with Furan-Containing Compounds

| Compound/Process | Enzyme(s) | Key Findings |

| 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) Metabolism | Carbonyl reductase (CBR), 11β-hydroxysteroid dehydrogenase (11β-HSD) | FPP-3 is metabolized by reduction of the propenone group. CBR inhibitors affected metabolite formation. nih.gov |

| Biocatalytic amination of furan-based aldehydes | Amine transaminases (ATAs) | Efficient conversion of furan aldehydes to furan-based amines, with pH being a key factor. nih.gov |

The nature of the bond between an inhibitor and an enzyme—covalent or non-covalent—is a critical aspect of its mechanism of action. Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are reversible. In contrast, covalent inhibitors form a permanent chemical bond with the enzyme, leading to irreversible inhibition.

While there is no direct evidence for the binding mechanism of this compound, the potential for both types of interactions exists. The amino and hydroxyl groups are capable of forming reversible hydrogen bonds. The furan ring can participate in non-covalent pi-stacking and hydrophobic interactions. The reactivity of the furan ring itself, particularly if metabolically activated, could potentially lead to covalent bond formation with nucleophilic residues in an enzyme active site, although this is speculative without direct experimental evidence.

Receptor Binding Assays for Ligand-Receptor Interaction Mechanism Analysis (Excluding Physiological Effects)

Receptor binding assays are fundamental in elucidating the direct physical interaction between a ligand and its receptor. These in vitro techniques provide quantitative data on binding affinity and can reveal the nature of the interaction, such as whether it is competitive or allosteric.

Radioligand Binding Displacement Studies

Radioligand binding displacement assays are a cornerstone for determining the binding affinity of an unlabeled compound (a "competitor") by measuring its ability to displace a radiolabeled ligand from its receptor. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Illustrative Radioligand Displacement Data for Furan-Containing Ligands

| Compound ID | Target Receptor | Radioligand | Ki (nM) |

| Furan-A | Serotonin 5-HT2A | [3H]Ketanserin | 15.2 |

| Furan-B | Dopamine D2 | [3H]Spiperone | 45.8 |

| Furan-C | Adrenergic α1 | [3H]Prazosin | 8.3 |

This table presents hypothetical yet representative data based on typical findings for furan-containing compounds to illustrate the outcomes of such studies.

Allosteric Modulation Investigations

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. mdpi.com This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity or efficacy of the orthosteric ligand. mdpi.com Investigating these interactions is crucial for understanding the nuanced control of receptor function.

Studies on furan-containing derivatives have explored their potential as allosteric modulators. For example, a furan-based compound might be investigated for its ability to modulate the binding of a native neurotransmitter to its receptor. This can be assessed by observing changes in the radioligand's dissociation rate (koff) in the presence of the allosteric modulator. A NAM typically increases the koff of the orthosteric ligand, while a PAM would decrease it.

Structure-Activity Relationship (SAR) Studies Derived from Molecular Interactions (Excluding Efficacy)

Structure-activity relationship (SAR) studies are essential for identifying the chemical features of a molecule that are critical for its binding to a target receptor. By systematically modifying the chemical structure and assessing the impact on binding affinity, researchers can develop a pharmacophore model.

Elucidating Key Pharmacophoric Elements for Molecular Recognition

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific receptor. For the furan-containing amino alcohol scaffold, key pharmacophoric elements likely include:

The Furan Ring: This aromatic heterocycle can engage in various interactions, including hydrogen bonding (via the oxygen atom) and π-π stacking with aromatic residues in the receptor's binding pocket. The position of substitution on the furan ring is also critical.

The Amino Group: This group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge is a crucial feature for forming strong ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in the receptor.

The Hydroxyl Group: The alcohol moiety can act as both a hydrogen bond donor and acceptor, forming key interactions that help to orient the ligand within the binding site.

Table 2: SAR of Furan-Propanolamine Derivatives (Hypothetical Data)

| Compound ID | R1 (on Amino) | R2 (on Furan) | Receptor Binding Affinity (Ki, nM) |

| FP-1 | -H | -H | 550 |

| FP-2 | -CH3 | -H | 250 |

| FP-3 | -H | 5-Br | 120 |

| FP-4 | -CH3 | 5-Br | 45 |

This table presents hypothetical data to illustrate the principles of SAR. It shows how modifications to the core structure can impact binding affinity.

From this hypothetical data, one could infer that a small alkyl substitution on the amino group (R1) and a halogen at the 5-position of the furan ring (R2) enhance binding affinity.

Rational Design of Modified Scaffolds Based on Binding Modes

Insights from SAR and pharmacophore modeling guide the rational design of new molecules with improved binding characteristics. If, for example, a binding model suggests that a larger hydrophobic pocket is available near the furan ring, derivatives with bulkier, lipophilic substituents at that position could be synthesized and tested. Similarly, if a hydrogen bond acceptor is identified in the receptor near the amino group, modifications could be made to introduce a group capable of forming such an interaction.

This iterative process of design, synthesis, and testing, informed by an understanding of the molecular interactions at the receptor level, is a cornerstone of modern drug discovery and is applicable to the development of novel ligands based on the this compound scaffold.

Future Research Directions and Unexplored Avenues for 1 Amino 2 Furan 2 Yl Propan 2 Ol

Development of Novel Stereoselective Synthetic Methodologies

The single stereocenter at the C2 position of 1-amino-2-(furan-2-yl)propan-2-ol makes the development of stereoselective synthetic routes a primary research goal. Access to enantiomerically pure forms is crucial for applications in catalysis and medicinal chemistry. Future research could focus on adapting established methods for amino alcohol synthesis. diva-portal.org

Key strategies could include:

Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of the corresponding α-amino ketone precursor is a powerful method for producing chiral 1,2-amino alcohols, often with high enantioselectivity. acs.orgnih.gov Applying this to 1-amino-2-keto-2-(furan-2-yl)propane could provide a direct route to the chiral product.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, is a traditional but effective approach. diva-portal.org A synthetic sequence could be designed starting from a suitable chiral building block to construct the furan-containing amino alcohol.

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation, while often facing challenges with regioselectivity, could be explored for the direct conversion of a suitable alkene precursor, such as 2-(furan-2-yl)-3-aminoprop-1-ene. diva-portal.org

Nucleophilic Addition to Chiral Imines: The addition of a methyl organometallic reagent to a chiral N-sulfinyl imine derived from 2-furylglyoxal could establish the desired stereocenter.

| Methodology | Potential Precursor | Key Challenge | Relevant Analogy |

| Asymmetric Transfer Hydrogenation | 1-Amino-1-(furan-2-yl)propan-2-one | Synthesis of the α-amino ketone precursor. | Synthesis of other chiral 1,2-amino alcohols. nih.gov |

| Asymmetric Nucleophilic Addition | 2-Furylglyoxal derivative | Control of diastereoselectivity. | Addition of organometallics to chiral imines. |

| Sharpless Aminohydroxylation | 2-(Furan-2-yl)-3-aminoprop-1-ene | Regioselectivity and precursor synthesis. | General aminohydroxylation of alkenes. diva-portal.org |

Investigation of Advanced Reactivity Patterns and Rearrangements

The unique combination of a furan (B31954) ring, a primary amine, and a tertiary alcohol suggests complex and potentially novel reactivity. Future studies should aim to elucidate these patterns.

Furan Ring Reactivity: The electron-rich furan ring is susceptible to electrophilic substitution, typically at the C5 position. ijabbr.com However, the activating/directing effects of the 2-hydroxypropylamine substituent are unknown and warrant investigation. Acid-catalyzed conditions, which could protonate the amine or alcohol, might lead to ring-opening hydrolysis, yielding 1,4-dicarbonyl compounds, or polymerization. iust.ac.ir

Amino Alcohol Moiety Reactivity: The vicinal amino alcohol motif can participate in various transformations. The primary amine is a nucleophile and can undergo alkylation, acylation, or condensation reactions. The tertiary alcohol could be eliminated under harsh acidic conditions. There is also potential for rearrangements, such as those observed in other β-amino alcohols, which can be triggered by reagents like trifluoroacetic anhydride (B1165640). organic-chemistry.org

Tandem Reactions: The proximity of the three functional groups could enable tandem or cascade reactions. For instance, an intramolecular cyclization could be triggered to form substituted piperidine (B6355638) or other heterocyclic systems. The furan ring itself can participate in multicomponent reactions, and the interplay with the amino alcohol functionality could lead to novel molecular scaffolds. acs.org

Application in Supramolecular Chemistry and Materials Science

The hydrogen-bonding capabilities of the amine and hydroxyl groups, combined with the coordinating ability of the furan oxygen, make this compound a promising candidate for supramolecular chemistry and materials science.

Self-Assembly and Supramolecular Gels: The molecule possesses both hydrogen bond donors (-NH₂, -OH) and acceptors (O of furan, N of amine, O of alcohol), which could facilitate self-assembly into ordered supramolecular structures like fibers, tapes, or gels in appropriate solvents. Chiral versions could lead to helical assemblies. Amphiphilic amino alcohols have been shown to form versatile chiral environments in supramolecular systems. nih.gov

Furan-Based Polymers: Furan-based monomers, derived from biomass, are increasingly used to create sustainable polymers. wiley-vch.dewisc.edu The subject compound could act as a functional monomer. Polymerization could proceed through the amine group (e.g., to form polyamides or polyureas) or potentially through ring-opening polymerization of the furan moiety under specific catalytic conditions. Recent advances in the direct C-H arylation of furans offer a pathway to conjugated polymers with tunable properties. rsc.org